molecular formula C18H19NO5S B5460642 3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid

3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid

Cat. No. B5460642
M. Wt: 361.4 g/mol
InChI Key: URWFVFVIJUKTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid, also known as DASB, is a selective serotonin transporter (SERT) ligand that is widely used in scientific research. DASB has been used to study the role of SERT in various physiological and pathological conditions, including depression, anxiety, and autism.

Mechanism of Action

3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid binds selectively and with high affinity to the SERT protein, blocking the reuptake of serotonin from the synaptic cleft. This leads to an increase in the extracellular concentration of serotonin, which is thought to be responsible for the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression and anxiety.
Biochemical and Physiological Effects:
3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid has been shown to have a number of biochemical and physiological effects. In animal studies, 3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid has been shown to increase extracellular serotonin levels in the brain, resulting in antidepressant and anxiolytic effects. 3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid has also been shown to decrease aggression in animal models. In humans, 3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid has been used to study the role of SERT in depression, anxiety, and autism, among other conditions.

Advantages and Limitations for Lab Experiments

The primary advantage of using 3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid in lab experiments is its high selectivity and affinity for SERT, which allows for the non-invasive imaging of SERT in vivo. 3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid is also relatively easy to synthesize and purify. However, there are some limitations to using 3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid in lab experiments. For example, 3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid has a relatively short half-life, which limits the duration of PET or SPECT imaging. Additionally, 3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid is not specific to SERT and can bind to other proteins in the brain, which can complicate data interpretation.

Future Directions

There are several future directions for research involving 3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid. One area of interest is the role of SERT in the pathogenesis of neuropsychiatric disorders, such as depression and anxiety. 3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid could be used to study the effects of SERT dysfunction on brain function and behavior. Another area of interest is the development of new SERT ligands with improved selectivity and affinity for SERT. These ligands could be used to study SERT function in greater detail and could potentially lead to the development of new antidepressant and anxiolytic drugs.

Synthesis Methods

The synthesis of 3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid involves several steps, including the reaction of 3-(2,3-dihydro-1-benzofuran-7-yl)benzoic acid with isopropylamine and sulfonyl chloride. The resulting product is then purified using column chromatography to obtain pure 3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid. The purity of 3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid is typically confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid is primarily used in scientific research to study the role of SERT in various physiological and pathological conditions. SERT is a protein that is responsible for the reuptake of serotonin from the synaptic cleft, and its dysfunction has been implicated in a variety of neuropsychiatric disorders. 3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid is used to label SERT in vivo, allowing for the non-invasive imaging of SERT using positron emission tomography (PET) or single-photon emission computed tomography (SPECT). 3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid has been used to study the role of SERT in depression, anxiety, and autism, among other conditions.

properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-7-yl)-5-(propan-2-ylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-11(2)19-25(22,23)15-9-13(8-14(10-15)18(20)21)16-5-3-4-12-6-7-24-17(12)16/h3-5,8-11,19H,6-7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWFVFVIJUKTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CC=CC3=C2OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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